Diphenyl dodecanedioate
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Overview
Description
Diphenyl dodecanedioate is an organic compound that belongs to the class of esters It is formed by the esterification of dodecanedioic acid with phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl dodecanedioate can be synthesized through the esterification reaction between dodecanedioic acid and phenol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Diphenyl dodecanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to dodecanedioic acid and phenol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Hydrolysis: Dodecanedioic acid and phenol.
Reduction: Dodecanediol and phenol.
Substitution: Nitro-diphenyl dodecanedioate or halogenated this compound.
Scientific Research Applications
Diphenyl dodecanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of high-performance materials, such as coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism of action of diphenyl dodecanedioate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activities or interacting with cellular membranes. The ester group can undergo hydrolysis, releasing dodecanedioic acid and phenol, which may exert their effects through different biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dodecanedioic acid: The parent compound of diphenyl dodecanedioate, known for its applications in the production of polymers and as a metabolic intermediate.
Diphenyl diselenide: A compound with similar structural features, used in organic synthesis and medicinal chemistry.
Diphenyl ditelluride: Another structurally related compound, known for its applications in catalysis and green chemistry.
Uniqueness
This compound is unique due to its ester linkage, which imparts distinct chemical properties and reactivity compared to its parent acid and other similar compounds
Properties
CAS No. |
4080-91-5 |
---|---|
Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
diphenyl dodecanedioate |
InChI |
InChI=1S/C24H30O4/c25-23(27-21-15-9-7-10-16-21)19-13-5-3-1-2-4-6-14-20-24(26)28-22-17-11-8-12-18-22/h7-12,15-18H,1-6,13-14,19-20H2 |
InChI Key |
ZFZAVLIRCWVCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCCCCCCCCCC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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